molecular formula C14H15F3O10S B11815359 A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

Cat. No.: B11815359
M. Wt: 432.32 g/mol
InChI Key: KVTFRWJYOSLNNY-UHFFFAOYSA-N
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Description

A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a complex organic compound that features a trifluoromethylsulfonyl group, which is known for its significant role in enhancing the chemical and physical properties of molecules

Properties

Molecular Formula

C14H15F3O10S

Molecular Weight

432.32 g/mol

IUPAC Name

ethyl 2-hydroxy-2-[5-(methoxymethoxy)-4-(trifluoromethylsulfonyloxy)-1,3-benzodioxol-2-yl]acetate

InChI

InChI=1S/C14H15F3O10S/c1-3-23-12(19)9(18)13-25-8-5-4-7(24-6-22-2)11(10(8)26-13)27-28(20,21)14(15,16)17/h4-5,9,13,18H,3,6H2,1-2H3

InChI Key

KVTFRWJYOSLNNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1OC2=C(O1)C(=C(C=C2)OCOC)OS(=O)(=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its interaction with molecular targets through the trifluoromethylsulfonyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the activity of target molecules. The pathways involved often include the formation of intermediates that facilitate the desired transformations .

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